molecular formula C17H14N2O5 B2886051 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide CAS No. 406917-05-3

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide

Cat. No.: B2886051
CAS No.: 406917-05-3
M. Wt: 326.308
InChI Key: GNKYKZMQWONQGW-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 1,3-dioxoisoindolyl group and two methoxy groups at the 3 and 5 positions of the benzene ring. Its distinct molecular structure contributes to its reactivity and potential utility in medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide interacts with its target, NUDT5, by binding to it. The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .

Biochemical Pathways

The interaction of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of these cells .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide’s action is the inhibition of cell proliferation. Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against MCF7 cells, with CC50 values of 16.14 ± 2.08 µM and 11.26 ± 1.158 µM, respectively .

Action Environment

The action of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is influenced by the environment in which it is synthesized. The compound and its derivatives were synthesized via a condensation reaction in water, an environmentally friendly solvent . This green and eco-friendly synthesis method may have implications for the compound’s action, efficacy, and stability .

Preparation Methods

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This reaction is often carried out under catalyst-free conditions, making it a green and sustainable approach. The reaction conditions are mild, and the product is obtained with high yields after simple work-up procedures.

Chemical Reactions Analysis

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has diverse applications in scientific research:

    Medicinal Chemistry: This compound is used in the development of novel therapeutic agents due to its potential biological activities.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. It is used as a building block in the preparation of various heterocyclic compounds.

    Biological Research: The compound is employed in studies investigating enzyme inhibition and protein-ligand interactions, contributing to the understanding of biochemical pathways and molecular mechanisms.

Comparison with Similar Compounds

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-10-6-9(7-11(8-10)24-2)15(20)18-13-5-3-4-12-14(13)17(22)19-16(12)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKYKZMQWONQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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